Sodium tetrachloroaurate(III) hydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Sodium tetrachloroaurate(III) hydrate, also known as Sodium gold chloride, is a gold catalyst that is widely used in many organic transformations such as nucleophilic addition to multiple bonds, nonsymmetrical etherization, and nucleophilic substitution of propargylic alcohols .

Synthesis Analysis

The conventional method of preparation of sodium tetrachloroaurate involves the addition of tetrachloroauric acid solution to sodium chloride or sodium carbonate to form a mixture. The mixture is stirred at 100 °C, and then subjected to evaporation, cooling, crystallization, and drying to obtain the orange crystals of sodium tetrachloroaurate .Molecular Structure Analysis

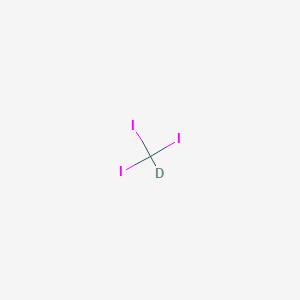

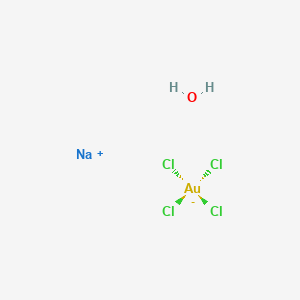

The molecular formula of this compound is AuCl4Na . It is composed of the ions Na+ and AuCl4− .Chemical Reactions Analysis

This compound is used in many organic transformations such as nucleophilic addition to multiple bonds, nonsymmetrical etherization, and nucleophilic substitution of propargylic alcohols .Physical And Chemical Properties Analysis

This compound exists as a golden-orange solid at room temperature .Aplicaciones Científicas De Investigación

Catalytic Applications

Sodium tetrachloroaurate(III) hydrate has been utilized in various catalytic applications. For instance, it has been used in the synthesis of 2,6-dihydro[2,1-a]isoindole, demonstrating high catalytic activity and ease of recovery, making it an eco-friendly catalytic system (Sadeghzadeh, 2014). Additionally, it's been employed in the preparation of thiazoloquinolines, where its catalytic performance was enhanced by ultrasound-promotion at room temperature (Sadeghzadeh, 2015).

Photoreduction Kinetics

The compound has been studied for its photoreduction kinetics under synchrotron soft X-ray exposure. This research provided insights into the stepwise photoreduction from Au(III) to Au(I) and then to Au(0), following first-order kinetics (Fong et al., 2011).

Gold Nanoparticle Synthesis

This compound plays a crucial role in the synthesis of gold nanoparticles. This process has been explored through various methods, including the reduction by sodium citrate in the presence of cyclodextrins, which significantly impacts the particle size and distribution (Liu, Male, & Bouvrette, 2003). Another method involves the reduction by sodium borohydride, leading to dendron-coated gold nanoparticles stable in both water and toluene solutions (Enciso et al., 2017).

Bioaccumulation Studies

The compound's interaction with biological systems has been investigated, such as in the study of bioaccumulation and voltammetric behavior of gold at alga-containing carbon paste electrodes (Gardea-Torresdey, Daenall, & Wang, 1988).

Advanced Material Applications

Innovative applications in material science include its use in the formation of colloidal gold nanoparticles in an ultrasonic field, where the size and rate of gold(III) reduction can be controlled (Okitsu et al., 2001). It's also used in sonochemical preparation of bimetallic gold/palladium nanoparticles (Mizukoshi et al., 1997).

Safety and Hazards

Propiedades

IUPAC Name |

sodium;tetrachlorogold(1-);hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Au.4ClH.Na.H2O/h;4*1H;;1H2/q+3;;;;;+1;/p-4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTMCVHXKFJBNKC-UHFFFAOYSA-J |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[Na+].Cl[Au-](Cl)(Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AuCl4H2NaO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00593503 |

Source

|

| Record name | Sodium tetrachloroaurate(1-)--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00593503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

29156-65-8 |

Source

|

| Record name | Sodium tetrachloroaurate(1-)--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00593503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium tetrachloroaurate(III) hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.